3-Chloro-2,2-dimethylpropanal

Organic Synthesis Reaction Kinetics Nucleophilic Addition

3-Chloro-2,2-dimethylpropanal (CAS 13401-57-5) is a small aliphatic aldehyde with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. Its structure features a tertiary carbon center bearing two methyl groups and a chloromethyl group adjacent to the aldehyde carbonyl.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 13401-57-5
Cat. No. B1352662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,2-dimethylpropanal
CAS13401-57-5
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C=O
InChIInChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
InChIKeyITSRYBRMKMEYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,2-dimethylpropanal (CAS 13401-57-5): Baseline Characteristics and Structural Context


3-Chloro-2,2-dimethylpropanal (CAS 13401-57-5) is a small aliphatic aldehyde with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol [1]. Its structure features a tertiary carbon center bearing two methyl groups and a chloromethyl group adjacent to the aldehyde carbonyl. This compound is typically a colorless liquid with a distinctive aldehyde odor, soluble in organic solvents and exhibiting moderate polarity due to its aldehyde functional group .

Why Generic Substitution Fails: The Unreliable Equivalence of 3-Chloro-2,2-dimethylpropanal and Its Structural Analogs


Although 3-chloro-2,2-dimethylpropanal shares the aldehyde functional group with common analogs like pivalaldehyde (2,2-dimethylpropanal) or 3-chloropropanal, its unique combination of a gem-dimethyl group at the alpha-carbon and a chloro substituent on the beta-carbon creates a reactivity profile that is not simply additive or interchangeable . The presence of the electron-withdrawing chlorine atom can enhance electrophilicity at the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-chlorinated analogs , while the steric bulk of the gem-dimethyl group significantly hinders approach to the carbonyl carbon . This interplay of electronic activation and steric deactivation is a non-linear effect; substituting with a less sterically hindered analog may lead to unwanted side reactions (e.g., aldol condensations) or altered reaction kinetics, while using a less electrophilic analog may result in incomplete conversion. Generic substitution without direct experimental validation therefore carries a high risk of process failure.

3-Chloro-2,2-dimethylpropanal: Quantitative Evidence for Differentiated Performance


Electrophilicity and Reactivity Profile of 3-Chloro-2,2-dimethylpropanal Relative to Non-Chlorinated Analogs

3-Chloro-2,2-dimethylpropanal exhibits increased susceptibility to nucleophilic attack compared to non-chlorinated aliphatic aldehydes. This is attributed to the electron-withdrawing inductive effect of the chloro substituent, which polarizes the carbonyl group and enhances its electrophilicity . While quantitative rate constant comparisons are not available in the literature for this specific compound, the qualitative principle is a well-established and class-level inference for alpha-chloro aldehydes. This increased reactivity is a key differentiator for synthetic applications requiring more efficient electrophiles.

Organic Synthesis Reaction Kinetics Nucleophilic Addition

Steric Hindrance Imposed by the Gem-Dimethyl Group in 3-Chloro-2,2-dimethylpropanal

The presence of two methyl groups on the carbon adjacent to the aldehyde carbonyl in 3-chloro-2,2-dimethylpropanal introduces significant steric hindrance. This steric bulk can influence the compound's reactivity and interaction with other molecules . Compared to less sterically hindered aldehydes like 3-chloropropanal, the gem-dimethyl group can slow down nucleophilic additions and alter the selectivity of reactions involving the carbonyl group.

Organic Synthesis Steric Effects Reaction Selectivity

Spontaneous Trimerization to s-Trioxane: A Stability Consideration for 3-Chloro-2,2-dimethylpropanal

3-Chloro-2,2-dimethylpropanal has been reported to undergo spontaneous trimerization to form the corresponding s-trioxane derivative, 2,4,6-Tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane [1]. This trimerization reaction is a known property of certain aldehydes and is influenced by factors such as temperature, concentration, and the presence of catalysts or light. Unlike many common aliphatic aldehydes which are stable as monomers, this tendency towards trimerization necessitates specific storage and handling procedures to maintain monomeric purity.

Chemical Stability Storage Degradation

3-Chloro-2,2-dimethylpropanal (13401-57-5): Optimal Research and Industrial Application Scenarios


Synthesis of Sterically Hindered and Electrophilic Building Blocks

The combination of an activated carbonyl (due to the chlorine) and a sterically shielded environment (due to the gem-dimethyl group) makes 3-chloro-2,2-dimethylpropanal a valuable intermediate for preparing building blocks with defined spatial and electronic properties. It is particularly suited for reactions where controlled reactivity and selectivity are paramount, such as in the preparation of chiral auxiliaries or ligands for asymmetric catalysis [1].

Precursor for Quaternary Carbon-Containing Pharmaceuticals and Agrochemicals

The gem-dimethyl group adjacent to the aldehyde is a precursor to a quaternary carbon center upon further functionalization. This structural motif is common in bioactive molecules where it can enhance metabolic stability and conformational rigidity. 3-Chloro-2,2-dimethylpropanal serves as an ideal starting point for the construction of such quaternary centers in pharmaceutical and agrochemical synthesis [2].

Studies of Aldehyde Trimerization and Dynamic Covalent Chemistry

The reported spontaneous trimerization of this aldehyde to its s-trioxane form presents a unique opportunity for researchers studying dynamic covalent chemistry, supramolecular systems, or the development of aldehyde-based pro-drugs or protective groups [1]. Its behavior can serve as a model system for understanding the factors governing the monomer-trimer equilibrium in alpha-branched aldehydes.

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